1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group and a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety. Its molecular formula is C₁₉H₁₆FN₃O₂, with a molecular weight of approximately 337.35 g/mol. The compound’s structure combines a lactam ring (pyrrolidin-2-one) with a fluorinated aromatic system, making it a candidate for drug discovery targeting protein-protein interactions (PPIs), neurological disorders, or metabolic diseases.
Properties
IUPAC Name |
1-benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-7-14(9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-5-2-1-3-6-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFBWIGHWAJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the reaction of appropriate amines with cyclic anhydrides or lactones.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl-Substituted Analogs
The position of the fluorine atom on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:
Table 1: Comparison of Fluorophenyl-Substituted Analogs
Key Observations :
- Lipophilicity : The 4-fluoro analog (logP = 3.107) exhibits moderate lipophilicity, favoring membrane permeability and oral bioavailability . The 3-fluoro target compound likely has comparable logP, but experimental validation is required.
- Biological Activity : The 4-fluoro derivative is included in libraries targeting PPIs, suggesting its substituent position optimizes interactions with hydrophobic binding pockets . The 2-fluoro analogs are less studied but may exhibit altered steric or electronic profiles.
Heterocycle-Modified Analogs
Replacing the 1,2,4-oxadiazole ring with other heterocycles alters target selectivity:
Table 2: Heterocycle-Modified Analogs
Key Observations :
- Benzofuran Substitution : The benzofuran-2-yl group in the oxadiazole ring shifts therapeutic focus to neuropathic pain, likely due to enhanced π-π stacking or hydrogen bonding with pain-related receptors .
- Triazole Replacement : Triazole derivatives exhibit distinct binding modes (e.g., enthalpy-driven interactions) compared to oxadiazoles, highlighting the role of heterocycle polarity in target engagement .
Physicochemical and Pharmacokinetic Profiling
Table 3: Pharmacokinetic Parameters
Key Observations :
- The 4-fluoro analog’s low water solubility (LogSw = -3.05) suggests formulation challenges, which may apply to the 3-fluoro target compound .
Biological Activity
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include both a pyrrolidine and an oxadiazole moiety. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzyl group attached to a pyrrolidine ring, which is further substituted with a 3-fluorophenyl group linked through an oxadiazole ring. The presence of the oxadiazole scaffold is noteworthy as it has been documented to exhibit diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold have significant anticancer activity. A study highlighted that derivatives of 1,3,4-oxadiazoles can inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation. Specifically, mechanisms such as inhibition of thymidylate synthase and HDAC have been observed .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Inhibition of growth factors |
| HCT116 (Colon) | 10.0 | HDAC inhibition |
| MCF7 (Breast) | 15.0 | Telomerase activity inhibition |
The compound has shown promising results against various cancer types, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. The oxadiazole derivatives have demonstrated effectiveness against several bacterial strains. For instance, studies have reported that similar compounds exhibit minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Metrics
| Bacterial Strain | MIC (µg/mL) | Comparison Control |
|---|---|---|
| Staphylococcus aureus | 0.125 | Vancomycin (0.5–1) |
| Escherichia coli | 2 | Ciprofloxacin (2) |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxadiazole ring enhances binding affinity to biological receptors or enzymes, thereby modulating their activity.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity: Compounds with oxadiazole rings are known to inhibit enzymes crucial for cancer cell survival.
- Interaction with Nucleic Acids: Some derivatives demonstrate the ability to bind to DNA or RNA structures, disrupting normal cellular functions.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer: A derivative was tested on A549 cells and showed a significant reduction in cell viability compared to untreated controls.
- Combination Therapy Research: Studies combining oxadiazole derivatives with existing chemotherapeutics have shown enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
